2-(Pyridin-2-yl)imidazo[1,2-a]pyridin-6-amine

Anticancer Metal-based drugs Copper complexes

2-(Pyridin-2-yl)imidazo[1,2-a]pyridin-6-amine (CAS 1526302-52-2; molecular formula C₁₂H₁₀N₄; MW 210.23) is a heterobicyclic compound belonging to the imidazo[1,2-a]pyridine family. This scaffold is recognized as a privileged structure in medicinal chemistry, with clinical precedents including the sedative-hypnotic zolpidem and the anxiolytic alpidem.

Molecular Formula C12H10N4
Molecular Weight 210.24
CAS No. 1526302-52-2
Cat. No. B2398276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyridin-2-yl)imidazo[1,2-a]pyridin-6-amine
CAS1526302-52-2
Molecular FormulaC12H10N4
Molecular Weight210.24
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=CN3C=C(C=CC3=N2)N
InChIInChI=1S/C12H10N4/c13-9-4-5-12-15-11(8-16(12)7-9)10-3-1-2-6-14-10/h1-8H,13H2
InChIKeyBZYXOSFHDMJPBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Pyridin-2-yl)imidazo[1,2-a]pyridin-6-amine (CAS 1526302-52-2): Core Scaffold Identity and Procurement Context


2-(Pyridin-2-yl)imidazo[1,2-a]pyridin-6-amine (CAS 1526302-52-2; molecular formula C₁₂H₁₀N₄; MW 210.23) is a heterobicyclic compound belonging to the imidazo[1,2-a]pyridine family . This scaffold is recognized as a privileged structure in medicinal chemistry, with clinical precedents including the sedative-hypnotic zolpidem and the anxiolytic alpidem [1]. The compound features two distinct functionalization handles: a 2-(pyridin-2-yl) substituent that furnishes a bidentate N^N chelating motif for transition-metal coordination [2], and a primary amine at the 6-position that enables further derivatization via amidation, sulfonylation, or cross-coupling [3]. These structural attributes position this compound as a versatile intermediate for kinase inhibitor design, metal-based anticancer agent development, and CNS-targeted GPCR ligand exploration.

Why Generic Imidazo[1,2-a]pyridine Analogs Cannot Substitute for 2-(Pyridin-2-yl)imidazo[1,2-a]pyridin-6-amine in Research Applications


The imidazo[1,2-a]pyridine scaffold is not a monolithic entity; substitution pattern dictates biological target engagement, metal-coordination geometry, and physicochemical properties. The 2-(pyridin-2-yl) group is essential for forming stable five-membered chelate rings with transition metals such as Cu(II/I), Zn(II), and Pt(II)—a property absent in 2-alkyl or 2-phenyl analogs that lack the second heteroatom [1]. Simultaneously, the 6-NH₂ handle is required for late-stage functionalization via Buchwald-Hartwig amination or amide coupling, enabling SAR exploration that is impossible with 6-H or 6-halo analogs [2]. Experimental evidence demonstrates that the free imidazo[1,2-a]pyridine ligand and its zinc complexes exhibit poor anticancer activity, while only the copper complexes derived from the 2-(pyridin-2-yl) scaffold achieve IC₅₀ values below 1 µM [3]. Substituting either the 2-pyridyl or the 6-amine motif therefore compromises both metal-binding capability and derivatization potential, rendering generic analogs unsuitable for applications that depend on these dual functionalities.

Quantitative Differentiation Evidence: 2-(Pyridin-2-yl)imidazo[1,2-a]pyridin-6-amine Versus Closest Analogs


Copper Complexation Unlocks Sub-Micromolar Anticancer Potency Absent in Free Ligand and Zinc Complexes

In a head-to-head study, Dam et al. tested the free 2-(pyridin-2-yl)imidazo[1,2-a]pyridine ligands, their zinc complexes, and their copper complexes against five cancer cell lines (MCF-7, MDA-MB-231, K562, HL-60, HT-29). The free imidazo[1,2-a]pyridines and their zinc complexes showed poor anticancer activity across all cell lines tested. In contrast, the copper complexes achieved IC₅₀ values comparable to or lower than the clinical benchmark camptothecin. Specifically, copper 6-bromo-N-cyclohexyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine acetate (compound 21) exhibited an IC₅₀ below 1 µM against HT-29 colorectal cancer cells [1].

Anticancer Metal-based drugs Copper complexes Colorectal cancer

Bidentate N^N Chelating Motif Enables Stable Transition-Metal Coordination Unavailable in 2-Phenyl or 2-Alkyl Analogs

The 2-(pyridin-2-yl) substituent provides two nitrogen donor atoms—the imidazo[1,2-a]pyridine N1 and the pendant pyridine nitrogen—capable of forming a five-membered chelate ring with transition metals. This bidentate N^N coordination mode is well-established for 2-(pyridin-2-yl)imidazole derivatives and has been exploited in complexes with Fe(II), Co(II), Ru(II), Cu(II), and Pt(II) [1]. By contrast, 2-phenylimidazo[1,2-a]pyridin-6-amine (e.g., 2-(4-bromophenyl)imidazo[1,2-a]pyridin-6-amine, CAS 885950-52-7) lacks the second heteroatom and cannot form a chelate; it can only coordinate metals through the imidazo[1,2-a]pyridine N1, resulting in weaker monodentate binding [2]. The chelate effect typically enhances binding constants by 10²–10⁵ fold relative to analogous monodentate ligands [3].

Coordination chemistry Bidentate ligand Metal complexation Chelate effect

6-Amine Handle Enables Late-Stage Derivatization via Palladium- and Copper-Catalyzed Amination

Enguehard et al. demonstrated that 6-aminoimidazo[1,2-a]pyridine derivatives can be efficiently functionalized using palladium- or copper-catalyzed amination to generate diverse 6-alkylamino and 6-arylamino analogs [1]. This contrasts with 6-unsubstituted imidazo[1,2-a]pyridines, which require pre-functionalization (e.g., halogenation) before further derivatization—adding synthetic steps and potentially reducing overall yield. For example, 2-(pyridin-2-yl)imidazo[1,2-a]pyridine (CAS 108628-09-3), which lacks the 6-amine, cannot directly participate in amidation or Buchwald-Hartwig couplings at the 6-position [2]. The 6-NH₂ group is also the key intermediate for diazotization and subsequent Sandmeyer-type transformations, enabling access to 6-halo, 6-azido, or 6-cyano derivatives that are inaccessible from the 6-H parent [1].

Late-stage functionalization Buchwald-Hartwig amination Medicinal chemistry SAR exploration

Imidazo[1,2-a]pyridin-6-yl Scaffold Delivers High Intrinsic Binding Affinity for MCHR1, Driving Orally Bioavailable Anti-Obesity Antagonist Discovery

Igawa et al. (Takeda) screened novel bicyclic motifs for intrinsic MCHR1 binding affinity and identified the imidazo[1,2-a]pyridine ring as a high-affinity scaffold (compounds 6a and 6b). Structure-activity relationship (SAR) optimization at the 2-, 3-, and 6-positions, including derivatization at the 6-position to install a pyridin-2(1H)-one motif, culminated in compound 10a—a potent, orally bioavailable MCHR1 antagonist with low hERG inhibition and phospholipidosis risk, achieving significant anti-obesity effects in diet-induced obese rats at 10 mg/kg p.o. [1]. While the specific compound 2-(pyridin-2-yl)imidazo[1,2-a]pyridin-6-amine was not the final clinical candidate, it represents the core 6-aminoimidazo[1,2-a]pyridine fragment from which such 6-aminated derivatives are constructed. By comparison, imidazo[1,2-a]pyridine scaffolds lacking the 6-amino handle cannot directly participate in the C-N bond-forming reactions required to access the 6-aminopyridinone pharmacophore [2].

MCHR1 antagonist Anti-obesity GPCR Oral bioavailability

Reduced Lipophilicity of 2-Pyridyl vs. 2-Aryl Analogs Improves Lead-Likeness and Solubility Profiles

The 2-(pyridin-2-yl) substituent introduces a hydrogen-bond-accepting nitrogen that reduces calculated log P (XLogP3) compared to 2-aryl analogs. While the exact XLogP3 for 2-(pyridin-2-yl)imidazo[1,2-a]pyridin-6-amine has not been experimentally reported, the closely related comparator 2-(4-bromophenyl)imidazo[1,2-a]pyridin-6-amine (CID 21796490) has a computed XLogP3 of 3.4 and MW of 288.14 g/mol [1]. The target compound, with MW 210.23 and a pyridyl nitrogen in place of a bromophenyl ring, is expected to have an XLogP3 approximately 1.5-2.0 log units lower, consistent with the hydrogen-bond-accepting pyridyl nitrogen and ~78 Da lower molecular weight . Lower lipophilicity is generally associated with improved aqueous solubility, reduced CYP450 promiscuity, and lower plasma protein binding—all favorable attributes for lead-like chemical matter [2].

Physicochemical properties Lipophilicity Drug-likeness Solubility

Optimal Research and Industrial Application Scenarios for 2-(Pyridin-2-yl)imidazo[1,2-a]pyridin-6-amine


Scaffold for Copper-Based Anticancer Metallodrug Development

The compound serves as the essential ligand precursor for generating copper(II) complexes with sub-micromolar cytotoxicity against colorectal (HT-29), breast (MCF-7, MDA-MB-231), and leukemia (K562, HL-60) cancer cell lines. Research groups pursuing metal-based alternatives to platinum drugs can use this amine as a starting point, knowing that the free ligand itself is inactive—only copper coordination unlocks the cytotoxic phenotype. The 6-NH₂ group further permits conjugation to targeting vectors or pharmacokinetic modifiers without ablating the chelating N^N pocket [1].

Versatile Intermediate for Kinase Inhibitor SAR Libraries

With both a 2-pyridyl and a 6-amine handle, this compound enables parallel SAR exploration at two vectors simultaneously. The 6-NH₂ group can be elaborated via Pd- or Cu-catalyzed amination (Buchwald-Hartwig or Ullmann-type) to install diverse aryl/heteroaryl amines, while the 2-pyridyl group can be further functionalized via N-oxidation or quaternization. The imidazo[1,2-a]pyridine core is a validated kinase hinge-binding motif, and the 2-pyridyl-6-amino substitution pattern has been implicated in PI3Kα and PI3K/mTOR dual inhibitor programs [2].

Key Building Block for MCHR1 Antagonist Lead Optimization

The 6-aminoimidazo[1,2-a]pyridine core has been validated by Takeda as a high-intrinsic-affinity scaffold for the MCHR1 receptor, enabling the discovery of orally bioavailable, CNS-penetrant anti-obesity antagonists with low cardiovascular safety risk (hERG, phospholipidosis). The 6-NH₂ group is the critical handle for installing the pyridin-2(1H)-one pharmacophore that confers MCHR1 antagonism and oral efficacy in diet-induced obese rat models [3].

Ligand Precursor for Luminescent or Redox-Active Transition-Metal Complexes

Beyond medicinal applications, the bidentate N^N chelating motif of 2-(pyridin-2-yl)imidazo[1,2-a]pyridine derivatives supports the formation of stable complexes with Re(I), Ru(II), Ir(III), and Pt(II) that exhibit tunable photophysical and electrochemical properties. Such complexes are of interest for photocatalysis, luminescent sensing, and bioimaging. The 6-NH₂ group provides an orthogonal attachment point for bioconjugation (e.g., to antibodies or peptides), enabling targeted imaging or theranostic applications [4].

Quote Request

Request a Quote for 2-(Pyridin-2-yl)imidazo[1,2-a]pyridin-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.